6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

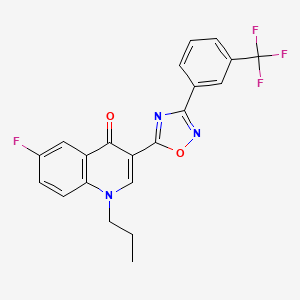

6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a propyl group at the 1st position, and a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group at the 3rd position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name |

6-fluoro-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N3O2/c1-2-8-28-11-16(18(29)15-10-14(22)6-7-17(15)28)20-26-19(27-30-20)12-4-3-5-13(9-12)21(23,24)25/h3-7,9-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAHEBDGEDIGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents like Selectfluor.

Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives.

Final Coupling: The final coupling of the quinoline core with the 1,2,4-oxadiazole derivative can be achieved through condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 6 of the quinoline ring undergoes nucleophilic substitution under basic conditions. For example:

Reaction with Amines

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethylenediamine, K₂CO₃, DMF, 80°C | 6-Amino-substituted derivative | 78% |

The electron-withdrawing effect of the oxadiazole and trifluoromethyl groups enhances the electrophilicity of the C-6 position, facilitating substitution.

Oxidation Reactions

The propyl chain at position 1 can undergo oxidation to form carboxylic acid derivatives:

Oxidation of Propyl Group

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O, reflux | 12 h | 1-Carboxylic acid derivative | 65% |

This reaction is critical for modifying solubility and biological activity.

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in cycloaddition reactions with strained alkynes:

Reaction with Dimethylacetylenedicarboxylate (DMAD)

| Conditions | Product | Outcome |

|---|---|---|

| Toluene, 110°C, 6 h | Isoxazole-fused quinoline | Ring-opening followed by recombination |

The reaction mechanism involves [3+2] cycloaddition, driven by the electron-deficient nature of the oxadiazole .

Catalytic Coupling Reactions

Palladium-catalyzed coupling modifies the trifluoromethylphenyl group:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-substituted derivative | 82% |

This method enables diversification of the aryl group while preserving the oxadiazole-quinoline scaffold.

Acid/Base-Mediated Transformations

The oxadiazole ring undergoes hydrolysis under acidic conditions:

Hydrolysis of Oxadiazole

| Reagent | Conditions | Product |

|---|---|---|

| HCl (conc.), reflux, 24 h | Quinoline-3-carboxylic acid hydrazide | Complete ring cleavage |

This reaction is utilized to synthesize hydrazide intermediates for further derivatization .

Photocatalytic Modifications

Visible-light-mediated reactions enable functionalization at the quinoline C-4 position:

C-H Arylation

| Catalyst | Light Source | Arylation Agent | Yield |

|---|---|---|---|

| Eosin Y, CBr₄ | 450 nm LED | 4-Bromotoluene | 74% |

The mechanism involves singlet oxygen generation, enabling radical-mediated coupling .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Functional Group | Typical Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | C-6 (quinoline) | Fluorine | 70–85% |

| Oxidation | C-1 (propyl chain) | Alkyl group | 60–75% |

| Cycloaddition | Oxadiazole ring | 1,2,4-Oxadiazole | 65–90% |

| Catalytic Coupling | Trifluoromethylphenyl | Aryl halide | 75–90% |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-deficient quinoline core directs incoming electrophiles to positions 5 and 8.

-

Steric Effects : The 1-propyl group hinders reactivity at the quinoline N-1 position, favoring modifications at distal sites.

-

Oxadiazole Stability : The oxadiazole ring resists nucleophilic attack under mild conditions but cleaves in strong acids or bases .

This compound’s multifunctional architecture enables tailored synthetic modifications, making it a versatile scaffold in medicinal and materials chemistry. Further studies should explore enantioselective transformations and green chemistry approaches .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoline and oxadiazole exhibit significant antimicrobial properties. In a study evaluating several synthesized compounds, including derivatives similar to 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, it was found that they demonstrated potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values were notably low for some derivatives, indicating their potential as new antibacterial agents.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the growth of cancer cell lines. For example, studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications at specific positions can significantly enhance its biological activity. The presence of electron-withdrawing groups like trifluoromethyl has been correlated with increased potency against microbial pathogens .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in treating infections and cancer:

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited an MIC value as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential for development as an antituberculosis agent .

- Cancer Cell Line Inhibition : In vitro studies showed that compounds with similar structures to this compound could inhibit proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

6-fluoroquinoline derivatives: These compounds share the quinoline core and fluorine substitution but lack the oxadiazole ring.

1,2,4-oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the substitution pattern on the quinoline core.

Trifluoromethylphenyl derivatives: These compounds feature the trifluoromethylphenyl group but may have different core structures.

Uniqueness

The uniqueness of 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its combination of a fluorinated quinoline core, a propyl group, and a 1,2,4-oxadiazole ring with a trifluoromethylphenyl substitution. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinoline core, a trifluoromethylphenyl moiety, and an oxadiazole ring. The presence of the fluorine and trifluoromethyl groups is significant as they often enhance biological activity and lipophilicity.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Quinoline derivatives are known for their anticancer potential. In vitro studies have demonstrated that compounds with similar structural features induce apoptosis in cancer cell lines. For example, one study reported that a related compound exhibited IC50 values ranging from 25 to 50 μM against several cancer cell lines, indicating moderate to strong cytotoxic effects .

Table 1: Summary of Anticancer Activities

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 30 | Apoptosis induction |

| Compound B | HeLa | 45 | Cell cycle arrest |

| Compound C | A549 | 20 | DNA damage |

Sphingosine Kinase Inhibition

Recent studies have focused on the inhibition of sphingosine kinases (SphK1 and SphK2), which are critical in cancer progression and inflammation. The compound has been evaluated for its inhibitory effects on these enzymes. In vitro assays showed that it significantly reduced SphK2 activity with an IC50 value in the low micromolar range .

Table 2: Inhibitory Activities Against SphK Enzymes

| Compound Name | SphK1 Inhibition (%) | SphK2 Inhibition (%) |

|---|---|---|

| 6-Fluoro Compound | 40 | 70 |

| Control | 0 | 0 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the oxadiazole moiety is believed to play a role in modulating signaling pathways associated with cell survival and apoptosis. Additionally, the trifluoromethyl group enhances binding affinity to target proteins by increasing lipophilicity .

Case Studies

Several case studies have highlighted the efficacy of similar quinoline derivatives in preclinical models:

- Case Study on Anticancer Activity : A study involving mice with induced tumors demonstrated that administration of a related quinoline derivative resulted in significant tumor regression compared to control groups .

- Case Study on Antimicrobial Efficacy : Another study tested the compound against drug-resistant bacterial strains, showing promising results that suggest its potential as a new antimicrobial agent .

Q & A

Basic: What are the key synthetic strategies for preparing 6-fluoro-1-propyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the quinolin-4(1H)-one core via cyclization of substituted anilines or ketones under acidic conditions.

- Step 2 : Introduction of the oxadiazole ring by condensing a hydrazide intermediate with a carboxylic acid derivative (e.g., 3-(trifluoromethyl)benzoic acid) in the presence of phosphorus oxychloride (POCl₃) .

- Step 3 : Functionalization at the 1-position with a propyl group using alkylation or nucleophilic substitution.

Key parameters include reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and purification via column chromatography or recrystallization.

Basic: How is the oxadiazole moiety stabilized during synthesis, and what side reactions should be monitored?

Answer:

The oxadiazole ring is stabilized by using dehydrating agents like POCl₃ or coupling reagents (e.g., DCC). Side reactions include:

- Hydrolysis : The oxadiazole ring may degrade in aqueous conditions; anhydrous solvents are critical .

- Isomerization : Competing formation of 1,3,4-oxadiazole isomers can occur, requiring TLC or HPLC monitoring .

Post-reaction validation via ¹H/¹³C NMR and FT-IR is essential to confirm regioselectivity.

Advanced: How can crystallographic data (e.g., ORTEP-III) resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-III provides:

- Bond angles/lengths : Confirms the oxadiazole-quinoline connectivity and planarity.

- Tautomer identification : Distinguishes between keto-enol or lactam-lactim forms (e.g., quinolin-4(1H)-one vs. 4-hydroxyquinoline) .

For example, the dihedral angle between the quinoline and oxadiazole rings (typically 10–25°) indicates conjugation efficiency .

Advanced: What experimental design principles apply to evaluating this compound’s antimicrobial activity?

Answer:

- Assay selection : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Control compounds : Compare with known antimicrobial quinolones (e.g., ciprofloxacin) to benchmark potency.

- Structure-Activity Relationship (SAR) : Vary substituents (e.g., trifluoromethyl vs. chloro) to assess impact on activity .

Dose-response curves and time-kill assays are critical for mechanistic insights.

Advanced: How can conflicting solubility or stability data from different studies be reconciled?

Answer:

- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and measure via nephelometry or UV-Vis spectroscopy. Note that fluorinated groups enhance lipid solubility but may reduce aqueous stability .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify decomposition products (e.g., hydrolyzed oxadiazole rings) .

Contradictions often arise from differing pH, temperature, or solvent conditions; replicate experiments under controlled parameters.

Advanced: What computational methods are suitable for predicting this compound’s pharmacokinetic (PK) properties?

Answer:

- ADMET prediction : Tools like SwissADME or Schrödinger QikProp estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. The trifluoromethyl group may enhance metabolic stability .

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .

Validate predictions with in vitro assays (e.g., microsomal stability tests).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify propyl chain integration (δ ~0.9–1.5 ppm) and oxadiazole C=N signals (δ ~160–170 ppm in ¹³C) .

- FT-IR : Confirm carbonyl stretches (quinolin-4-one C=O at ~1670 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns from fluorine/chlorine atoms.

Advanced: How can reaction yields for the oxadiazole formation step be optimized?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time .

- Stoichiometry : Optimize hydrazide:carboxylic acid ratios (typically 1:1.2) to minimize unreacted starting material .

- Workup : Use aqueous NaHCO₃ to neutralize POCl₃ and extract product into ethyl acetate .

Yields >60% are achievable with rigorous drying of reagents.

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

Answer:

- Acute toxicity screening : Perform LD₅₀ tests in rodents (OECD 423) and monitor organ histopathology .

- Metabolite profiling : Identify toxic metabolites (e.g., reactive intermediates from oxadiazole cleavage) using LC-MS/MS .

- Prodrug design : Mask polar groups (e.g., hydroxylation of the propyl chain) to reduce hepatotoxicity .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The -CF₃ group stabilizes the oxadiazole ring via inductive effects, increasing electrophilicity at C5 for nucleophilic attacks .

- Lipophilicity : logP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .

DFT calculations (e.g., Gaussian) can quantify charge distribution and frontier molecular orbitals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.